molecular formula C8H18N2O2S B1526497 (2S)-2-amino-N-(2-hydroxyethyl)-N-methyl-4-(methylsulfanyl)butanamide CAS No. 1292946-15-6

(2S)-2-amino-N-(2-hydroxyethyl)-N-methyl-4-(methylsulfanyl)butanamide

Cat. No. B1526497
CAS RN: 1292946-15-6
M. Wt: 206.31 g/mol
InChI Key: IXVVAJLXFLNNGD-ZETCQYMHSA-N
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Description

Physical And Chemical Properties Analysis

The molecular weight of this compound is 206.31 . Other physical and chemical properties were not available in the search results.

Scientific Research Applications

Mass Spectral Analysis

(2S)-2-amino-N-(2-hydroxyethyl)-N-methyl-4-(methylsulfanyl)butanamide's behavior under mass spectral analysis can be inferred from studies on similar compounds. For instance, 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide exhibits characteristic mass spectral behavior, including cleavage of acylamino substituents and hydroxyl radical elimination. Insights into this elimination process have been expanded through further analysis of 2-[acyl(alkyl)amino]oxazoles and the use of deuterium-labeled compounds (Mallen, Cort, & Cockerill, 1979).

Synthesis and Application in Peptide Building Blocks

The compound's structure suggests its potential in the synthesis of complex organic molecules. For example, the synthesis of 1,2,4-dithiazolidine-3,5-diones, known as dithiasuccinoyl (Dts)-amines, is significant for their use as amino protecting groups in peptide, glycopeptide, and PNA syntheses. They are also valuable as masked isocyanates and sulfurization reagents for trivalent phosphorus (Barany, Hammer, Merrifield, & Bárány, 2005).

Protected 1,2-Amino Alcohol Synthesis

Protected 1,2-amino alcohols are crucial intermediates in organic synthesis, and (2S)-2-amino-N-(2-hydroxyethyl)-N-methyl-4-(methylsulfanyl)butanamide could potentially serve as a precursor in such syntheses. tert-Butanesulfinyl aldimines and ketimines, bearing alpha-benzyloxy or alpha-silyloxy substituents, have been used to synthesize protected 1,2-amino alcohols with high yields and diastereoselectivities, showcasing the compound's potential versatility in synthetic organic chemistry (Tang, Volkman, & Ellman, 2001).

Desalination Study and Membrane Technology

The compound's chemical structure may lend it useful in the development of advanced materials, such as in the synthesis of novel polymers like Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) and its methylated version (mPASB). These polymers have been used in the creation of composite membranes via the Diffusion Induced Phase Separation (DIPS) method, demonstrating significant potential in desalination technologies and membrane science (Padaki, Isloor, Kumar, Ismail, & Matsuura, 2013).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results .

properties

IUPAC Name

(2S)-2-amino-N-(2-hydroxyethyl)-N-methyl-4-methylsulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c1-10(4-5-11)8(12)7(9)3-6-13-2/h7,11H,3-6,9H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVVAJLXFLNNGD-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCO)C(=O)[C@H](CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-N-(2-hydroxyethyl)-N-methyl-4-(methylsulfanyl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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